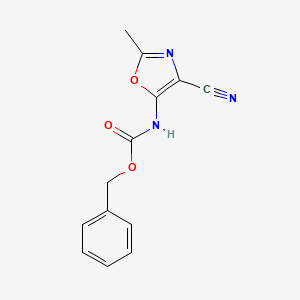
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a bromine atom, a methyl group, and an ethanamine moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-bromo-2-methyl-1H-1,2,3-triazole with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as acetonitrile or ethanol, and a catalyst like copper(I) iodide to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. The final product is often purified through crystallization or chromatography techniques to obtain the hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The compound can undergo coupling reactions with aryl or alkyl halides in the presence of palladium or nickel catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.
Aplicaciones Científicas De Investigación
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, altering their activity. For example, it may inhibit certain enzymes by coordinating with the active site metal ion, thereby blocking substrate access . The bromine atom and ethanamine moiety can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-chloro-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- 1-(5-fluoro-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
- 1-(5-iodo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
Uniqueness
1-(5-bromo-2-methyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions not possible with other halogens. This can lead to distinct reactivity and biological activity profiles, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C5H10BrClN4 |
|---|---|
Peso molecular |
241.52 g/mol |
Nombre IUPAC |
1-(5-bromo-2-methyltriazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C5H9BrN4.ClH/c1-3(7)4-5(6)9-10(2)8-4;/h3H,7H2,1-2H3;1H |
Clave InChI |
PXUPBQDIVLLOLL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=NN(N=C1Br)C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Methyl-2-azabicyclo[2.2.1]heptan-6-ol hydrochloride](/img/structure/B15308589.png)
![1-[4-(Pyridin-3-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B15308604.png)
![({2-Methoxy-5-[(methylamino)methyl]phenyl}methyl)dimethylamine](/img/structure/B15308612.png)
![ethyl 3-[(1S)-1-aminopropyl]-1-methyl-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B15308620.png)


![2-Azabicyclo[2.2.1]heptan-5-one](/img/structure/B15308634.png)

![{8-Aminotricyclo[3.2.1.0,2,7]octan-1-yl}methanol](/img/structure/B15308655.png)
